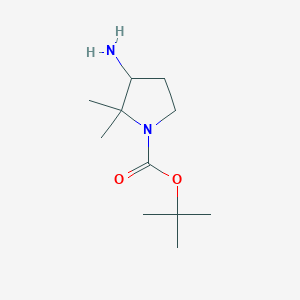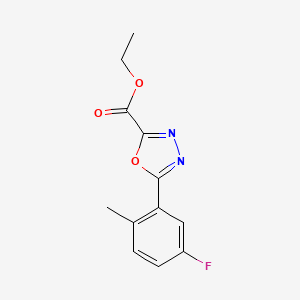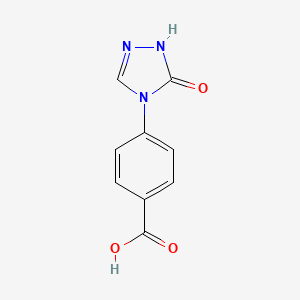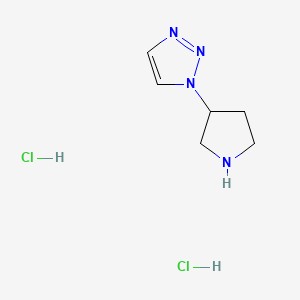amine CAS No. 1601766-88-4](/img/structure/B1411962.png)
[1-(4-Bromo-3-fluorophenyl)ethyl](ethyl)amine
Descripción general
Descripción
1-(4-Bromo-3-fluorophenyl)ethyl](ethyl)amine, also known as BFEA, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biological sciences. BFEA is a highly versatile compound, with a variety of potential uses due to its unique properties.
Aplicaciones Científicas De Investigación
1. Noncovalent Interactions in Hybrid Derivatives
A study by El-Emam et al. (2020) synthesized three adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with bromine and fluorine substitutions similar to 1-(4-Bromo-3-fluorophenyl)ethylamine. They focused on understanding the noncovalent interactions using quantum theory and found that these interactions are critical in stabilizing the crystal structures of such compounds (El-Emam et al., 2020).
2. Synthesis and Characterization of Structurally Related Compounds
Sapnakumari et al. (2014) worked on the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound structurally related to 1-(4-Bromo-3-fluorophenyl)ethylamine. This research provides insights into the properties and potential applications of such fluorophenyl-containing compounds (Sapnakumari et al., 2014).
3. Cytotoxic Effect of Related Chemical Structures
Research by Flefel et al. (2015) on 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and its derivatives, closely related in structure to 1-(4-Bromo-3-fluorophenyl)ethylamine, revealed notable cytotoxic activity against tumor cell lines. This highlights the potential of similar compounds in cancer research and treatment (Flefel et al., 2015).
4. Antibacterial Activity of Structurally Similar Compounds
A study by Arutyunyan et al. (2013) on compounds with a similar structure, including fluorophenyl elements, found that these compounds have high antibacterial activity. This suggests potential applications of 1-(4-Bromo-3-fluorophenyl)ethylamine and related compounds in developing new antibacterial agents (Arutyunyan et al., 2013).
5. Fluorescence Probes Development
Huang and Tam-Chang (2010) explored the fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide, a compound with some structural similarities to 1-(4-Bromo-3-fluorophenyl)ethylamine. Their research indicated that such compounds could be used as fluorescent probes for changes in temperature and solvent polarity (Huang & Tam-Chang, 2010).
These studies highlight the diverse scientific applications of compounds structurally related to 1-(4-Bromo-3-fluorophenyl)ethylamine, ranging from studying noncovalent interactions and cytotoxic effects to potential uses in antibacterial treatments and fluorescence probing.
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13-7(2)8-4-5-9(11)10(12)6-8/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGVQNZZQDIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromo-3-fluorophenyl)ethyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)

![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)

![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1411886.png)





![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)


